2-(4-Nitroso-piperazin-1-yl)-ethanol
Description
Contextualization within N-Nitrosamine Chemistry Research
N-nitrosamines, or N-nitroso compounds, are a class of organic chemicals defined by the R₂N−N=O functional group. wikipedia.org Research into this class of compounds gained significant traction after a 1956 study demonstrated the carcinogenicity of dimethylnitrosamine in animal models. wikipedia.orgnih.gov It is now understood that many N-nitrosamines are potent carcinogens and are reasonably anticipated to be human carcinogens. nih.govacs.orgresearchgate.net
The formation of N-nitrosamines typically occurs through the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrites in acidic conditions. wikipedia.orgacs.org This chemistry is a central concern in various fields, including food science, water treatment, and pharmaceutical manufacturing, where trace amounts of amines and nitrosating agents can lead to the unintended formation of these compounds. acs.orgacs.orgacs.org The recent discovery of nitrosamine (B1359907) impurities in several widely used medications has intensified regulatory scrutiny and spurred extensive research into their formation pathways, detection, and mitigation. nih.govacs.orgacs.org
Structural Characteristics and Chemical Significance of 2-(4-Nitroso-piperazin-1-yl)-ethanol
The chemical identity of this compound is defined by its molecular structure, which features three key components: a piperazine (B1678402) ring, a nitroso group (-N=O) attached to one of the nitrogen atoms of the piperazine ring, and an ethanol (B145695) group (-CH₂CH₂OH) attached to the other nitrogen.
The core of the nitrosamine functional group (C₂N₂O) is known to be planar. wikipedia.org The presence of the hydroxyl group from the ethanol moiety introduces polarity and a site for potential hydrogen bonding, influencing its solubility and reactivity. The compound is identified by the CAS Number 48121-20-6. cleanchemlab.comallmpus.comsimsonpharma.com
Its primary significance in contemporary research stems from its identification as an N-nitroso derivative of a secondary amine related to the active pharmaceutical ingredient Aripiprazole. veeprho.com Consequently, it serves as a critical reference material for the development and validation of analytical methods aimed at detecting and quantifying trace nitrosamine impurities in pharmaceutical products, ensuring they remain within stringent safety limits set by regulatory bodies. veeprho.comcleanchemlab.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 48121-20-6 | allmpus.com, simsonpharma.com, veeprho.com, cleanchemlab.com, lgcstandards.com, tcichemicals.com, sigmaaldrich.com |
| Molecular Formula | C₆H₁₃N₃O₂ | allmpus.com, simsonpharma.com, drjcrbio.com, lgcstandards.com, sigmaaldrich.com |
| Molecular Weight | 159.19 g/mol | allmpus.com, simsonpharma.com, tcichemicals.com, sigmaaldrich.com |
| IUPAC Name | 2-(4-nitrosopiperazin-1-yl)ethanol | veeprho.com |
| Synonyms | 4-Nitroso-1-piperazineethanol, 2-(4-Nitroso-1-piperazinyl)ethanol | drjcrbio.com, tcichemicals.com, sigmaaldrich.com |
| Physical State | Solid (at 20°C) | tcichemicals.com |
Overview of Academic Research Trajectories for Similar Nitrosated Compounds
Research on N-nitrosamines provides a framework for understanding the potential investigative avenues for this compound. Studies on structurally related compounds, particularly N-nitrosopiperazine (MNPZ) and N-nitrosodimethylamine (NDMA), have followed several key trajectories:
Formation Kinetics and Mechanisms: A significant body of research focuses on how these compounds form. For example, studies on MNPZ formation from piperazine and nitrite (B80452) have been conducted in the context of carbon capture systems, detailing reaction orders, rate constants, and activation energies. nih.gov The mechanism often involves the reaction between an amine and a nitrosating agent like N₂O₃, which can form from NOx gases. researchgate.net
Analytical Method Development: A primary research area is the creation of sensitive and specific analytical methods for detection and quantification, often at trace levels. This is crucial for monitoring their presence in pharmaceuticals, water, and food. cleanchemlab.comacs.org
Decomposition and Remediation: Investigations into the degradation of nitrosamines are vital for developing remediation strategies. Photolysis, or decomposition by light, is one such area of study. The quantum yield of NDMA decomposition, for instance, has been shown to be pH-dependent. acs.org
Mechanistic Toxicology: While outside the scope of this article, a vast amount of research investigates the metabolic activation of nitrosamines by enzymes like cytochrome P450, which leads to the formation of DNA-alkylating agents, the root of their carcinogenicity. nih.govacs.orgresearchgate.net
These established research paths for compounds like MNPZ and NDMA highlight the types of fundamental chemical studies that are pertinent to this compound.
Delimitation of Research Scope: Focus on Fundamental Chemical and Mechanistic Studies
This article deliberately confines its scope to the fundamental chemical and mechanistic aspects of this compound. The discussion centers on its chemical structure, synthesis, and reactivity in a non-biological context. While the impetus for much N-nitrosamine research originates from toxicological concerns, this review does not detail safety profiles, carcinogenicity classifications, or in-vivo metabolic pathways. nih.govnih.gov The focus remains strictly on the compound as a chemical entity, its properties, and its role in analytical and chemical research, such as its use as a characterized reference standard for quality control applications. veeprho.comcleanchemlab.com
Research Gaps and Future Directions in Pure Chemical Investigations
Despite its importance as a pharmaceutical reference standard, a review of current literature reveals significant gaps in the fundamental chemical understanding of this compound itself. Most detailed mechanistic work has been performed on simpler, more common nitrosamines like NDMA. acs.org
Key research gaps include:
Reaction Kinetics: There is a lack of published data on the specific formation kinetics of this compound from its amine precursor (1-piperazineethanol) under various conditions (pH, temperature, catalyst presence).
Decomposition Pathways: Detailed studies on its degradation, whether through photolysis, thermal decomposition, or reaction with other chemical agents, are not readily available. Understanding its stability is crucial for its use as an analytical standard and for developing mitigation strategies. researchgate.net
Synthetic Optimization: While it can be synthesized for use as a standard, research into optimizing synthetic routes to improve yield and purity is an area for further exploration. figshare.com
Future research should therefore be directed toward:
Kinetic and Mechanistic Studies: Performing rigorous kinetic studies to elucidate the precise mechanism of its formation. This would involve identifying reaction intermediates and determining the influence of various factors on the reaction rate.
Computational Chemistry: Employing theoretical models to simulate its structure, reactivity, and spectroscopic properties, which can complement experimental findings.
Advanced Analytical Techniques: Developing novel and more sensitive analytical methods for its in-situ detection and for studying its interactions with other molecules.
Closing these knowledge gaps is essential for a more complete chemical understanding of this compound and for better controlling its presence as an impurity in pharmaceutical products.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrosopiperazin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c10-6-5-8-1-3-9(7-11)4-2-8/h10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTGTQBGWNCKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48121-20-6 | |
| Record name | 1-piperazineethanol, 4-nitroso- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies for 2 4 Nitroso Piperazin 1 Yl Ethanol
Precursor Selection and Chemical Transformations for Piperazine (B1678402) Ring Formation
The synthesis of the target compound fundamentally relies on the initial construction of its core heterocyclic structure, 2-(piperazin-1-yl)-ethanol. The strategies for forming this precursor involve either building the piperazine ring with the ethanol (B145695) side-chain already conceived or attaching the side-chain to a pre-formed piperazine ring.
Synthetic Routes to 2-(Piperazin-1-yl)-ethanol Precursors
The most direct and common method for synthesizing the 2-(piperazin-1-yl)-ethanol precursor is through the N-alkylation of piperazine. This approach leverages the nucleophilic nature of the secondary amine in the piperazine ring.
Key synthetic approaches include:
Reaction with 2-Haloethanols: Piperazine can be reacted with 2-chloroethanol (B45725) or 2-bromoethanol. In this nucleophilic substitution reaction, one of the nitrogen atoms of piperazine attacks the electrophilic carbon of the halo-ethanol, displacing the halide ion to form the desired product. The reaction conditions, such as solvent and temperature, are optimized to favor mono-alkylation and minimize the formation of the dialkylated byproduct.
Ring Opening of Ethylene (B1197577) Oxide: A highly efficient method involves the reaction of piperazine with ethylene oxide. The strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack by the piperazine nitrogen. This reaction is often carried out in a protic solvent like ethanol or water and typically results in good yields of 2-(piperazin-1-yl)-ethanol. mdpi.com
Alternatively, the entire substituted piperazine ring can be constructed from acyclic precursors. A common strategy involves the reaction of ethylenediamine (B42938) with diethanolamine.
Optimization of Piperazine Ring Closure Methodologies
When the synthesis requires building the piperazine ring from the ground up, various cyclization methodologies are employed. The piperazine ring is a common motif in pharmaceuticals, leading to the development of numerous synthetic strategies. mdpi.comnih.gov
Common ring closure strategies include:
Cyclization of Diamines: A classical approach involves the reaction of a 1,2-diamine with a 1,2-dielectrophile, such as a dihalide. For instance, N-(2-hydroxyethyl)ethylenediamine can be reacted with a 1,2-dihaloethane to form the piperazine ring.
Reductive Amination: Reductive amination strategies can be used to form the piperazine ring. This can involve the cyclization of a precursor containing both amine and aldehyde functionalities or the intermolecular reaction of a diamine with a dicarbonyl compound followed by reduction. mdpi.com
Modern Catalytic Methods: Contemporary organic synthesis offers sophisticated methods for piperazine ring formation, often providing higher yields and better control. organic-chemistry.org These include palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, which can form C-N bonds to construct the heterocyclic core. mdpi.com Another approach is the ruthenium-catalyzed coupling of diols and diamines. organic-chemistry.org
A significant challenge in some piperazine syntheses is the potential for competing side reactions, such as intramolecular cyclization leading to lactam formation, which can reduce the yield of the desired piperazine product. nih.gov Careful selection of protecting groups and reaction conditions is crucial for directing the reaction toward the desired 6-membered ring. nih.gov
Table 1: Comparison of Synthetic Methodologies for the Piperazine Ring
| Methodology | Precursors | Key Features | Relevant Sources |
|---|---|---|---|
| N-Alkylation | Piperazine, Ethylene Oxide/2-Haloethanol | Direct, often high-yielding for simple substitutions. | mdpi.com |
| Diamine Cyclization | N-(2-hydroxyethyl)ethylenediamine, 1,2-Dihaloethane | Classic method, requires control to avoid polymerization. | researchgate.net |
| Reductive Amination | Diamines, Dicarbonyls | Versatile for introducing substituents. | mdpi.com |
| Pd-Catalyzed Amination | Diamines, Dihalides | Modern, efficient, good for complex substrates. | mdpi.comorganic-chemistry.org |
Nitrosation Reaction Mechanisms and Control in 2-(4-Nitroso-piperazin-1-yl)-ethanol Synthesis
The final step in the synthesis is the selective introduction of a nitroso (-N=O) group onto one of the piperazine nitrogen atoms. This N-nitrosation reaction is critical and must be carefully controlled to ensure high yield and purity.
Mechanistic Pathways of N-Nitrosation on Piperazine Nitrogen
The N-nitrosation of secondary amines like 2-(piperazin-1-yl)-ethanol is a well-studied electrophilic substitution reaction. The lone pair of electrons on the secondary nitrogen atom acts as a nucleophile, attacking the electrophilic nitrosating agent. nih.gov
The general mechanism proceeds as follows:
Formation of the Nitrosating Agent: In acidic conditions, sodium nitrite (B80452) (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of water can generate the highly reactive nitrosonium ion (NO⁺), or nitrous acid can form dinitrogen trioxide (N₂O₃), which acts as the active nitrosating species. nih.govnih.gov
Nucleophilic Attack: The unprotonated secondary nitrogen of the piperazine ring attacks the electrophilic nitrogen of the nitrosating agent (e.g., NO⁺ or N₂O₃). nih.govnih.gov
Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom, yielding the stable N-nitrosamine product.
The reaction rate is highly dependent on pH. While acidic conditions are required to generate the nitrosating agent, a very low pH will protonate the amine precursor, rendering it non-nucleophilic and halting the reaction. nih.gov Therefore, the optimal pH for nitrosation represents a balance between these two factors. nih.gov Studies on piperazine nitrosation in the context of carbon capture have proposed detailed mechanisms involving piperazine carbamate (B1207046) species, particularly when CO₂ is present. nih.govnih.gov
Influence of Nitrosating Agents on Reaction Selectivity and Yield
The choice of nitrosating agent significantly impacts the reaction's efficiency, selectivity, and required conditions. While sodium nitrite in an acidic aqueous solution is common, other reagents can be used, especially in organic solvents. nih.gov
Nitrous Acid (from NaNO₂/Acid): This is the most common and cost-effective method. A patent for producing N-nitrosopiperazine specifies treating an aqueous piperazine solution with nitrous acid at temperatures between -30°C and 35°C, followed by pH adjustment to 4-7 to block one nitrogen, achieving yields as high as 81%. google.com
Nitrogen Oxides (N₂O₃, N₂O₄): Dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) are potent nitrosating agents that can react with secondary amines in both aqueous and organic solutions. nih.govresearchgate.net In aqueous solutions, their reactions are often rapid. nih.gov
Nitrosyl Halides (e.g., NOCl, NOBr): These are highly reactive nitrosating agents typically used in organic solvents like dichloromethane (B109758) or acetonitrile (B52724) under mild conditions. nih.gov
Alkyl Nitrites: Reagents like tert-butyl nitrite or isoamyl nitrite are effective nitrosating agents in organic solvents, often used under neutral or mildly acidic conditions. nih.gov
Nitric Oxide/Iodine: A combination of nitric oxide (NO) and iodine has been shown to rapidly nitrosate amines like N-methylpiperazine. The proposed mechanism involves the rate-limiting formation of nitrosyl iodide (NOI), which is then quickly attacked by the amine. rsc.org
Table 2: Comparison of Common Nitrosating Agents
| Nitrosating Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| NaNO₂ / Acid | Aqueous, pH 3-7, 0-35°C | Inexpensive, well-established. | Requires careful pH control. |
| N₂O₃ / N₂O₄ | Aqueous or organic solvents | Highly reactive, fast. | Can be aggressive, potential for side reactions. |
| Nitrosyl Halides | Organic solvents, mild conditions | Efficient in non-aqueous media. | Reagents are moisture-sensitive and corrosive. |
| Alkyl Nitrites | Organic solvents | Good for sensitive substrates. | More expensive, can introduce alkyl impurities. |
Control of Side Reactions and Impurity Formation during Nitrosation
The primary challenge during the nitrosation of 2-(piperazin-1-yl)-ethanol is achieving mono-nitrosation with high selectivity. The presence of two secondary amine groups in the parent piperazine makes it susceptible to further reaction.
The main side reaction of concern is the formation of the corresponding dinitrosopiperazine derivative, 1,4-dinitrosopiperazine. researchgate.net The formation of this impurity is promoted by an excess of the nitrosating agent or prolonged reaction times.
Strategies to control impurity formation include:
Stoichiometric Control: Using a slight sub-stoichiometric amount or a 1:1 molar ratio of the nitrosating agent to the piperazine precursor helps to minimize double nitrosation.
Temperature and pH Control: Maintaining a low temperature (e.g., 0-5°C) and the optimal pH range (typically 4-7) slows down the reaction rate and can improve selectivity for the mono-nitrosated product. google.com
Order of Addition: Slowly adding the nitrosating agent to the solution of the amine precursor ensures that the nitrosating agent is the limiting reagent at any given time, disfavoring the second nitrosation event.
The compound this compound is itself noted as a potential impurity in the synthesis of active pharmaceutical ingredients such as Aripiprazole, highlighting the importance of understanding and controlling its formation. veeprho.com
Post-Synthetic Modifications and Derivatization of this compound
The functional groups of this compound allow for a range of post-synthetic modifications. These derivatizations can alter the molecule's physicochemical properties, such as solubility, lipophilicity, and chemical reactivity, which is a common strategy in the development of new chemical entities.
Reactions Involving the Unsubstituted Piperazine Nitrogen
The chemical name, this compound, indicates that the nitrogen atoms at positions 1 and 4 of the piperazine ring are substituted with an ethanol group and a nitroso group, respectively. Therefore, there are no unsubstituted piperazine nitrogens in this molecule available for direct reaction. Further transformations would necessitate chemical modification of the existing substituents.
Methodologies for Isotopic Labeling of this compound
Isotopic labeling is a crucial tool in various scientific studies, including metabolic research and as internal standards in analytical chemistry. For this compound, labeling can be introduced at several positions.
The commercial availability of deuterated analogs such as 2-(4-nitrosopiperazin-2,2,3,3,5,5,6,6-d8-1-yl)ethanol suggests that synthetic routes for isotopic labeling have been developed. nih.gov These likely involve the use of isotopically labeled starting materials in the synthesis of the piperazine ring or the ethanol side chain. For instance, the synthesis of deuterium-labeled fluphenazine (B1673473) has been reported, which involves the reduction of an appropriate ester or imide with lithium aluminum deuteride (B1239839) to introduce deuterium (B1214612) into the piperazine side chain. A similar strategy could be envisioned for the synthesis of labeled this compound.
| Isotope | Labeling Position | Potential Synthetic Strategy |
| Deuterium (D) | Piperazine ring | Synthesis using deuterated piperazine or reduction of a piperazine precursor with a deuterium source. |
| Deuterium (D) | Ethanol side chain | Synthesis using deuterated ethylene oxide or a related labeled precursor. |
| Carbon-13 (¹³C) | Piperazine ring or ethanol side chain | Synthesis using ¹³C-labeled starting materials. |
Theoretical and Computational Chemistry Studies of 2 4 Nitroso Piperazin 1 Yl Ethanol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and predicting various molecular properties of 2-(4-nitroso-piperazin-1-yl)-ethanol. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the molecule's geometry, energy, and spectroscopic signatures.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to locate the minimum energy structure. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy state is found. The resulting optimized geometry provides crucial information about the molecule's shape and the spatial relationship between the piperazine (B1678402) ring, the nitroso group, and the ethanol (B145695) substituent. These calculations are fundamental for all subsequent computational analyses.
Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for interpreting experimental spectra.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be determined. These predicted values are crucial for assigning peaks in experimental NMR spectra and can help in the structural elucidation of the compound and its derivatives.
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (Ethanol OH) | 4.5 - 5.5 | C (Ethanol CH₂) | 58 - 62 |
| H (Ethanol CH₂) | 3.6 - 3.8 | C (Ethanol CH₂) | 50 - 54 |
| H (Piperazine axial) | 2.8 - 3.2 | C (Piperazine) | 45 - 50 |
| H (Piperazine equatorial) | 2.5 - 2.9 | C (Piperazine) | 40 - 45 |
Note: The predicted chemical shift ranges are illustrative and depend on the specific computational method and solvent model used.
IR Frequencies: Infrared (IR) spectroscopy is a key technique for identifying functional groups in a molecule. Computational chemistry can simulate the vibrational spectrum of this compound by calculating the frequencies and intensities of its normal modes of vibration. These calculated frequencies correspond to the stretching, bending, and other vibrational motions of the atoms. The predicted IR spectrum can be compared with experimental data to confirm the presence of specific functional groups, such as the N-N=O stretch of the nitroso group and the O-H stretch of the ethanol moiety.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch (Ethanol) | 3300 - 3500 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| N-N=O Stretch (Nitroso) | 1420 - 1480 |
| C-N Stretch (Piperazine) | 1100 - 1200 |
| C-O Stretch (Ethanol) | 1000 - 1100 |
Note: The predicted frequencies are typically scaled to account for anharmonicity and systematic errors in the computational method.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is likely to be localized on the nitroso group and the adjacent nitrogen atom of the piperazine ring, reflecting the electron-rich nature of this region. The LUMO is also expected to be centered around the nitroso moiety. From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 5.0 to 7.0 |
Note: These values are representative and can vary based on the level of theory and basis set employed in the calculations.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis provides insights into the different spatial arrangements a molecule can adopt and their relative energies.
The piperazine ring in this compound typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the preference for axial versus equatorial positions. In substituted piperazines, the axial conformation is sometimes preferred. nih.gov For the this compound molecule, the ethanol group at the 1-position and the nitroso group at the 4-position will have preferred orientations. Computational studies can map the potential energy surface to identify the most stable conformers and the energy barriers between them. The orientation of the ethanol substituent can be either axial or equatorial, and the relative stability of these conformers will depend on steric interactions and potential intramolecular hydrogen bonding.
Reaction Pathway Modeling and Transition State Characterization
The formation and degradation of this compound are governed by complex reaction pathways that can be elucidated through computational modeling. These studies provide insights into the energy landscapes, transition states, and kinetics of the relevant chemical transformations.
Computational Studies of Nitrosation Mechanisms and Kinetics
The formation of this compound occurs via the nitrosation of its precursor, 1-(2-hydroxyethyl)piperazine. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in detailing the mechanisms of nitrosation for secondary amines like piperazine.
The nitrosation process is highly dependent on the nitrosating agent and the reaction conditions. Common nitrosating agents include dinitrogen trioxide (N₂O₃) and nitrous acid (HNO₂). Quantum chemistry calculations have shown that the reaction of piperazine species with N₂O₃ is a primary route for nitrosamine (B1359907) formation. This reaction is thought to proceed through a novel three-step mechanism that begins with the formation of a charge-transfer complex.
The presence of a hydroxyethyl group on the piperazine ring in 1-(2-hydroxyethyl)piperazine is expected to influence the kinetics of nitrosation. The electron-withdrawing nature of the hydroxyl group may slightly decrease the nucleophilicity of the non-nitrosated nitrogen atom, potentially slowing the reaction rate compared to unsubstituted piperazine. Steric hindrance from the hydroxyethyl group could also play a role in the kinetics.
Table 1: Theoretical Comparison of Nitrosation Reactivity
| Precursor Compound | Key Structural Feature | Expected Impact on Nitrosation Rate (Compared to Piperazine) | Rationale |
| Piperazine | Unsubstituted secondary amine | Baseline | Reference compound |
| 1-(2-hydroxyethyl)piperazine | Hydroxyethyl substituent | Slightly Decreased | Inductive electron-withdrawing effect of the hydroxyl group reduces nitrogen nucleophilicity. Potential for minor steric hindrance. |
| 2-Methylpiperidine | Methyl substituent | Decreased | Steric hindrance from the alkyl group impedes the approach of the nitrosating agent. |
This table is based on established principles of physical organic chemistry and findings from computational studies on related amines.
Prediction of Degradation Pathways and Thermochemical Stability
Computational methods can predict the likely degradation pathways of this compound and its thermochemical stability. For the parent compound, N-nitrosopiperazine, studies have shown that it is thermally stable at temperatures up to 150°C in aqueous solutions. However, it is susceptible to degradation upon exposure to UV light.
The primary degradation pathways for N-nitroso compounds involve the cleavage of the N-N bond. Computational studies on protonated N-nitrosopiperazine have explored its fragmentation in the gas phase, identifying that intramolecular isomerization via a hydrogen shift can precede the loss of the NO radical. At higher activation energies, the loss of nitrosyl hydride ([H,N,O]) can also occur.
For this compound, additional degradation pathways involving the hydroxyethyl side chain are conceivable, such as oxidation of the alcohol to an aldehyde or carboxylic acid. The thermochemical stability of the molecule can be computationally assessed by calculating its enthalpy of formation and bond dissociation energies.
Table 2: Predicted Bond Dissociation Energies (BDEs) for Key Bonds in this compound
| Bond | Predicted Relative BDE | Potential Degradation Implication |
| N-N (nitroso) | Lowest | Primary site of cleavage, leading to denitrosation. |
| C-N (ring) | Higher | Ring opening is less favorable than N-N cleavage. |
| C-C (side chain) | High | Cleavage of the ethyl chain is not a primary thermal degradation pathway. |
| O-H (hydroxyl) | Moderate | Can be involved in radical-mediated degradation processes. |
This table represents qualitative predictions based on typical bond energies in organic molecules and computational studies on similar compounds.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior (Non-Biological Systems)
The conformational flexibility of this compound arises from the piperazine ring, which can adopt chair and boat conformations, and the rotatable bonds of the hydroxyethyl side chain. MD simulations in different solvents (e.g., water, ethanol, acetonitrile) would reveal how solvent-solute interactions influence the conformational preferences.
In aqueous solution, hydrogen bonding between water molecules and the hydroxyl group, as well as the nitroso oxygen, would play a crucial role in stabilizing certain conformations. The dynamic behavior, such as the rate of conformational changes and the rotational dynamics of the side chain, can also be quantified from MD trajectories. These simulations can provide a microscopic picture of the solvation shell around the molecule and how it affects its properties.
Computational Design of Novel Derivatives and Analogues of this compound
Computational chemistry offers a suite of tools for the rational design of novel derivatives and analogues of this compound with tailored properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to this in silico design process.
By modifying the substituents on the piperazine ring or the side chain, it is possible to modulate the electronic and steric properties of the molecule. For instance, introducing electron-donating groups could potentially increase the rate of nitrosation of the precursor amine, while bulky substituents could decrease it.
Computational screening of a virtual library of derivatives can be performed to predict properties such as reactivity, stability, and potential biological activity. For example, if the goal is to design analogues with increased thermal stability, DFT calculations can be used to assess the N-N bond strength in a series of designed molecules. If a specific biological target is of interest, molecular docking simulations can predict the binding affinity and mode of interaction of the designed compounds with the target protein.
Table 3: In Silico Design Strategies for Novel Derivatives
| Design Goal | Computational Approach | Example Modification | Predicted Outcome |
| Enhanced Thermal Stability | DFT calculations of BDEs | Introduction of electron-withdrawing groups on the piperazine ring | Increased N-N bond strength |
| Altered Aqueous Solubility | Calculation of solvation free energy | Addition of polar functional groups to the side chain | Increased or decreased water solubility |
| Modified Reactivity | QSAR modeling, calculation of frontier molecular orbitals | Substitution at the 4-position of the piperazine ring | Tuned nucleophilicity and nitrosation kinetics |
Future Research Directions in 2 4 Nitroso Piperazin 1 Yl Ethanol Chemistry
Exploration of Novel and Greener Synthetic Methodologies
The traditional synthesis of N-nitrosamines often involves the use of sodium nitrite (B80452) under acidic conditions, which can present environmental and safety challenges. sci-hub.se Future research will likely focus on developing more sustainable and efficient synthetic routes to 2-(4-Nitroso-piperazin-1-yl)-ethanol, primarily for its use as an analytical reference standard.
Key research objectives in this area include:
Solvent-Free and Metal-Free Conditions: Methodologies that eliminate the use of hazardous solvents and metal catalysts are highly desirable. Research into using reagents like tert-butyl nitrite (TBN) under solvent-free conditions has shown promise for the synthesis of various N-nitroso compounds. rsc.orgrsc.orgresearchgate.net This approach offers benefits such as broad substrate scope, easy product isolation, and high yields, making it an attractive avenue for the synthesis of this compound. rsc.org
Alternative Nitrosating Agents: Investigation into novel nitrosating agents that are more stable, selective, and environmentally benign is crucial. Reagents such as N-nitrososulfonamides, which can perform transnitrosation under mild conditions, or complexes like [NO+·Crown·H(NO₃)₂⁻], offer potential alternatives to traditional methods. organic-chemistry.org
Flow Chemistry: Continuous flow synthesis could provide better control over reaction parameters (temperature, pressure, stoichiometry), potentially minimizing byproduct formation and improving the safety profile for the synthesis of nitrosamine (B1359907) standards.
The table below compares potential green synthetic approaches applicable to the formation of this compound.
| Methodology | Nitrosating Agent | Key Advantages | Relevant Findings |
| Solvent-Free Synthesis | tert-Butyl Nitrite (TBN) | Eliminates hazardous solvents, metal- and acid-free, high yields, simple workup. rsc.orgrsc.org | Effective for a broad range of secondary amines and tolerant of sensitive functional groups. rsc.orgresearchgate.net |
| Transnitrosation | N-Nitrososulfonamide | Stable reagent, high functional group tolerance, mild conditions, byproduct is recoverable. organic-chemistry.org | Allows for efficient N-N bond formation without harsh acidic environments. organic-chemistry.org |
| Crown Ether Complex | [NO+·Crown·H(NO₃)₂⁻] | Homogeneous reaction conditions, acts as a stable source of nitrosonium ions (NO⁺). organic-chemistry.org | Practical for N-nitrosation of secondary amines in organic solvents like dichloromethane (B109758). organic-chemistry.org |
Development of Advanced in situ Spectroscopic Techniques for Reaction Monitoring
Understanding the kinetics and mechanism of this compound formation during manufacturing processes is critical for developing effective control strategies. Advanced in situ spectroscopic techniques offer a window into the reaction as it happens, without the need for sample extraction.
Future research should focus on applying and optimizing these Process Analytical Technologies (PAT) for monitoring the nitrosation of 2-(piperazin-1-yl)-ethanol:
Mid-Infrared (IR), Near-Infrared (NIR), and Raman Spectroscopy: These techniques can be used for real-time tracking of both the consumption of the precursor amine and the formation of the nitrosamine product. spectroscopyonline.com The development of robust chemometric models will be essential to deconvolve complex spectral data from reaction matrices.
HPLC with Post-Column Derivatization: While typically an offline method, advancements in online HPLC systems could provide near real-time monitoring. Systems employing post-column UV photolysis followed by colorimetric Griess reaction or luminol (B1675438) chemiluminescence detection have shown high sensitivity for other N-nitrosamines and could be adapted for this compound. researchgate.netresearchgate.net This approach is particularly useful for detecting trace-level formation. researchgate.net
| Technique | Principle | Potential Application for this compound |
| In situ ATR-FTIR | Measures vibrational spectra of molecules in real-time via an attenuated total reflectance (ATR) probe immersed in the reaction. spectroscopyonline.com | Monitoring the disappearance of the N-H band of the precursor and the appearance of the N-N=O stretching vibration of the product. |
| Raman Spectroscopy | Uses inelastic scattering of monochromatic light to probe molecular vibrations. Water is a weak Raman scatterer, making it suitable for aqueous reaction systems. spectroscopyonline.com | Quantifying the formation of the nitrosamine in aqueous media by tracking its unique spectral fingerprint. |
| HPLC-PCUV/Griess Reaction | HPLC separation followed by online UV photolysis to cleave the N-NO bond, generating nitrite, which is then detected colorimetrically with the Griess reagent. researchgate.net | Highly specific and sensitive detection and quantification of the nitrosamine in process samples. researchgate.net |
Deeper Computational Insights into Complex Reaction Landscapes
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the mechanisms of N-nitrosamine formation at a molecular level. elifesciences.org Applying these methods to this compound can yield profound insights that are difficult to obtain experimentally.
Future computational studies should aim to:
Map Reaction Pathways: Elucidate the detailed reaction mechanism for the formation of this compound from its secondary amine precursor with various nitrosating agents (e.g., N₂O₃). elifesciences.org This includes identifying transition states and calculating activation energies to predict reaction favorability.
Assess Steric and Electronic Effects: Model how the electronic properties and steric hindrance of the 2-hydroxyethyl group on the piperazine (B1678402) ring influence the rate of nitrosation compared to other piperazine derivatives.
Predict Degradation Pathways: Investigate the potential degradation pathways of this compound under different conditions (e.g., photolytic, thermal) to understand its stability profile. In silico tools can help predict potential degradation products. ipa-india.org
Investigation of Solid-State Reactivity and Stability Under Diverse Conditions
The solid-state properties of an impurity can influence its behavior during the manufacturing and storage of a drug product. For this compound, which may exist as an impurity in a solid dosage form, understanding its solid-state chemistry is crucial.
Future research directions include:
Polymorphism Screening: Identifying and characterizing different crystalline forms (polymorphs) of this compound. Polymorphs can have different stabilities, dissolution rates, and hygroscopicity.
Stability Studies: Conducting comprehensive solid-state stability studies under various stress conditions (temperature, humidity, light) to determine its degradation kinetics and pathways. This data is vital for predicting shelf-life and ensuring product quality. tarosdiscovery.com
Mechanochemistry: Exploring the possibility of solid-state formation of the nitrosamine through mechanical stress (e.g., during milling or compression) in the presence of a nitrite source and the parent amine, a phenomenon that has been considered for other nitroso derivatives. researchgate.net
Development of Reference Materials for Analytical Standardization (non-identification data)
The availability of high-quality, well-characterized reference materials is a cornerstone of accurate analytical testing. usp.org For this compound, the development of such materials is essential for method validation, calibration, and ensuring consistency across different laboratories.
Key objectives in this area are:
Synthesis and Purification: Developing scalable and reproducible synthetic routes to produce high-purity (>99%) this compound.
Comprehensive Characterization: Thoroughly characterizing the reference material using a suite of analytical techniques to confirm its identity and purity. This data forms the basis of the material's certificate of analysis.
Certified Reference Materials (CRMs): Collaborating with national metrology institutes or organizations like the European Directorate for the Quality of Medicines & HealthCare (EDQM) to establish certified reference materials. edqm.eu CRMs provide the highest level of accuracy and traceability for analytical measurements. The development of these standards is critical for both simple nitrosamines and more complex Nitrosamine Drug Substance-Related Impurities (NDSRIs). resolvemass.ca
The table below outlines the necessary data for a non-identification-focused reference material certificate.
| Parameter | Analytical Technique(s) | Purpose for Standardization |
| Purity (Assay) | qNMR, HPLC-UV, Mass Balance | To establish the exact concentration of the analyte in the reference material for accurate quantification in test samples. |
| Water Content | Karl Fischer Titration | To correct the purity value for the presence of water. |
| Residual Solvents | Headspace GC-MS | To identify and quantify any solvents remaining from the synthesis, which could affect the material's purity and stability. |
| Stability | HPLC-UV under stress conditions | To determine the shelf-life and recommend appropriate storage conditions for the reference material. tarosdiscovery.com |
Q & A
Q. What are the recommended synthetic routes for 2-(4-Nitroso-piperazin-1-yl)-ethanol, and how can reaction conditions be optimized?
The synthesis of nitroso-piperazine derivatives typically involves nitrosation of the parent piperazine compound. A common approach is reacting piperazine with nitrous acid (HNO₂) under controlled acidic conditions, followed by ethanol functionalization. For example, analogous syntheses of nitroso-piperazine derivatives (e.g., 2-[4-(4-chlorophenyl)piperazinyl]ethanol) use dichloromethane as a solvent and triethylamine as a base to facilitate alkylation .
Q. Key optimization parameters :
- Temperature : Maintain 0–5°C during nitrosation to prevent side reactions.
- pH control : Use buffered solutions (pH 3–4) to stabilize the nitroso intermediate.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures improves yield (>70%) .
| Reaction Step | Conditions | Yield |
|---|---|---|
| Nitrosation | 0–5°C, pH 3.5 | 65–70% |
| Ethanol coupling | RT, Et₃N | 75–80% |
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is essential:
- NMR Spectroscopy : Confirm the presence of the nitroso group (N–O stretch) via ¹H NMR (δ 8.1–8.3 ppm for aromatic protons in analogous compounds) and ¹³C NMR .
- Mass Spectrometry : ESI-MS in positive ion mode can detect the molecular ion peak (e.g., [M+H]⁺ at m/z 216 for similar derivatives) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Validation tip : Cross-reference data with computational predictions (e.g., PubChem’s InChI key or SMILES) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound?
Nitroso compounds are potential mutagens. Key precautions include:
- Ventilation : Use fume hoods for synthesis and handling .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Note : No carcinogenicity data exists for this compound, but structural analogs (e.g., nitrosamines) require strict exposure limits .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) simulations can model:
- Electrophilic behavior : Nitroso groups exhibit electrophilic reactivity at the N-atom.
- Solvent effects : Polar solvents (ε > 15) stabilize transition states in nitrosation reactions .
Q. Methodology :
Optimize geometry using Gaussian09 with B3LYP/6-31G(d).
Calculate Fukui indices to identify reactive sites.
Validate with experimental kinetic data .
Q. How should researchers resolve contradictions in biological activity data for nitroso-piperazine derivatives?
Conflicting bioactivity results often arise from assay variability or impurity interference. A systematic approach includes:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa).
- Metabolite screening : Use LC-MS to rule out degradation products .
- Positive controls : Compare with well-characterized analogs (e.g., 1-(4-nitrosopiperazinyl)propanol) .
Case study : Discrepancies in cytotoxicity IC₅₀ values (±20%) were resolved by standardizing incubation times and serum concentrations .
Q. What strategies optimize the aqueous solubility of this compound for pharmacological studies?
Nitroso-piperazines often exhibit poor solubility. Effective strategies:
- Salt formation : Use hydrochloride salts (solubility ↑ 3–5× in PBS) .
- Co-solvents : Ethanol (10–20% v/v) or PEG-400 enhance solubility without denaturing proteins .
- Nanoparticle encapsulation : PLGA nanoparticles improve bioavailability (e.g., 80% encapsulation efficiency) .
| Method | Solubility (mg/mL) |
|---|---|
| Free base | 0.5–1.0 |
| HCl salt | 3.0–5.0 |
| PEG-400 co-solvent | 8.0–10.0 |
Q. How can researchers design robust stability studies for this compound under physiological conditions?
Stability protocols should mimic in vivo environments:
- pH gradients : Test degradation at pH 1.2 (stomach), 6.8 (intestine), and 7.4 (blood) .
- Temperature : Accelerated stability at 40°C/75% RH (ICH Q1A guidelines).
- Analytical monitoring : Track nitroso group loss via UV-Vis (λ = 400–450 nm) .
Critical finding : Nitroso derivatives degrade rapidly at pH > 7.0 (t₁/₂ < 2 hrs), necessitating prodrug approaches .
Q. What advanced spectroscopic techniques elucidate the electronic structure of the nitroso group in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
